2-(4-Iodo-2-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one
Overview
Description
2-(4-Iodo-2-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridothiazinone core structure, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
The synthesis of 2-(4-Iodo-2-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridothiazinone core, followed by the introduction of the iodo and methylanilino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-(4-Iodo-2-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Iodo-2-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Iodo-2-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Iodo-2-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one can be compared with other similar compounds, such as:
2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone: Lacks the iodine substituent, which may affect its biological activity and chemical reactivity.
2-(4-Chloro-2-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one: Contains a chlorine substituent instead of iodine, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
2-(4-iodo-2-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3OS/c1-8-7-9(15)4-5-11(8)17-14-18-12(19)10-3-2-6-16-13(10)20-14/h2-7H,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDGUJARRAUQFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC2=NC(=O)C3=C(S2)N=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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